Ethyl 1-{5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate
Description
This compound features a hybrid structure combining a 1,3-thiazole ring, a 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden moiety, and a piperidine-4-carboxylate ester. Such heterocyclic frameworks are often explored for pharmaceutical applications due to their diverse reactivity and binding properties.
Properties
IUPAC Name |
ethyl 1-[5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S/c1-4-24-14(21)11-5-7-20(8-6-11)17-19-10-12(27-17)9-13-15(22)25-18(2,3)26-16(13)23/h9-11H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRIYQPMXQYTRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(S2)C=C3C(=O)OC(OC3=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-{5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate (CAS Number: 923145-09-9) is a synthetic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 394.4 g/mol. The structure includes a thiazole ring and a piperidine carboxylate moiety, which are known to influence its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, thiazole derivatives have been noted for their effectiveness against various bacterial strains. This compound may share these properties due to its thiazole component.
Antiparasitic and Antiprotozoal Activity
Several studies have documented the antiparasitic effects of thiazole derivatives. For example, compounds featuring similar dioxane structures have shown efficacy against protozoan infections. This suggests that the compound could potentially serve as a lead in antiparasitic drug development.
The biological activity of this compound may be attributed to its ability to disrupt cellular processes in pathogens. Thiazole derivatives often interfere with metabolic pathways or inhibit enzyme activities essential for microbial survival. The specific mechanisms for this compound remain to be fully elucidated but may involve similar pathways.
Research Findings and Case Studies
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer properties. Ethyl 1-{5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate has been investigated for its ability to inhibit the proliferation of various cancer cell lines. For instance, research has shown that thiazole derivatives can target specific pathways involved in cancer progression .
Case Study: Inhibition of Tumor Growth
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited tumor growth in xenograft models. The results indicated a reduction in tumor size and improved survival rates among treated subjects compared to controls .
Pharmacological Potential
The compound's pharmacological profile suggests it may act as an effective agent against various diseases beyond cancer. Preliminary investigations indicate its potential as an anti-inflammatory and antimicrobial agent. The thiazole ring is known for its biological activity, which can be exploited for developing new therapeutic agents.
Case Study: Antimicrobial Activity
In vitro studies have shown that the compound exhibits significant antimicrobial activity against several bacterial strains. This suggests its utility in developing new antibiotics or as an adjunct therapy in treating infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications to the piperidine and thiazole moieties can enhance its biological activity and selectivity towards specific targets.
Further research is necessary to fully elucidate the mechanisms by which this compound exerts its effects. Investigations into its pharmacokinetics and toxicity profiles will also be critical for advancing this compound toward clinical applications.
Comparison with Similar Compounds
Structural Features and Molecular Weight
The table below compares the target compound with structurally related molecules:
Key Observations :
- The target compound’s dioxane-dione moiety (2,2-dimethyl-4,6-dioxo-1,3-dioxane) provides rigidity and electron-withdrawing properties, contrasting with the thiazolidinone-sulfanylidene system in ’s analog, which introduces sulfur-based resonance stabilization .
- The piperidine carboxylate ester is conserved in both compounds, suggesting shared solubility or metabolic stability profiles.
Reactivity and Stability
- The dioxane-dione core is prone to hydrolysis under acidic or basic conditions, unlike the more stable thiazolidinone in ’s compound .
Q & A
Basic: What synthetic methodologies are recommended for preparing Ethyl 1-{5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate?
Answer:
A general approach involves condensation reactions between thiazole intermediates and dioxane-dione derivatives. For example:
- Step 1: Synthesize the thiazole core by reacting 2-aminothiazol-4(5H)-one derivatives with sodium acetate and a formyl-substituted piperidine carboxylate under reflux in acetic acid for 3–5 hours .
- Step 2: Introduce the dioxane-dione moiety via a Knoevenagel condensation, leveraging the active methylene group in the dioxane-dione to form a conjugated system with the thiazole’s aldehyde group.
- Purification: Recrystallize the product from a DMF/acetic acid mixture (1:1) to remove unreacted starting materials .
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the presence of the dioxane-dione’s carbonyl groups (~170–175 ppm) and the thiazole’s conjugated system .
- X-ray Crystallography: Employ SHELXL for small-molecule refinement to resolve steric clashes in the piperidine ring and confirm the Z/E configuration of the dioxane-dione methylidene group .
- Mass Spectrometry: High-resolution ESI-MS can verify molecular ion peaks and fragmentation patterns, particularly for the labile dioxane-dione moiety .
Advanced: How can contradictions between experimental and computational structural models be resolved?
Answer:
- Method 1: Perform multipole refinement using SHELXL to account for electron density discrepancies in the dioxane-dione ring, which may arise from dynamic disorder .
- Method 2: Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with experimental crystallographic data. For example, if computational models predict a planar thiazole ring but X-ray data show puckering, investigate solvent effects or crystal packing forces .
- Validation: Use Hirshfeld surface analysis to quantify intermolecular interactions influencing structural deviations .
Advanced: How to design bioactivity studies targeting enzyme inhibition?
Answer:
- Target Selection: Prioritize enzymes with known interactions with thiazole or dioxane-dione motifs (e.g., cyclooxygenase or kinase families).
- Assay Design:
- In vitro: Use fluorescence-based assays to monitor inhibition of enzymatic activity, adjusting pH and ionic strength to mimic physiological conditions.
- Docking Studies: Perform molecular docking (AutoDock Vina) to identify binding poses, focusing on hydrogen bonding between the dioxane-dione carbonyls and the enzyme’s active site .
- Control Experiments: Compare with structurally analogous compounds (e.g., ethyl piperidinecarboxylate derivatives) to isolate the contribution of the dioxane-dione-thiazole hybrid .
Advanced: How to address discrepancies in solubility data across studies?
Answer:
- Systematic Analysis:
- Contradiction Resolution: If solubility in DMSO conflicts between studies, check for hydrate formation or degradation (e.g., via -NMR monitoring over 24 hours) .
Advanced: What strategies optimize synthetic yield while mitigating steric hindrance?
Answer:
- Catalytic Enhancements: Introduce Lewis acids (e.g., ZnCl) to activate the formyl group in the piperidine carboxylate, improving electrophilicity for thiazole coupling .
- Solvent Optimization: Replace acetic acid with a polar aprotic solvent (e.g., DMF) to reduce steric crowding during the condensation step, but ensure reflux conditions remain viable .
- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes, minimizing side reactions caused by prolonged heating .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Recrystallization: Use a DMF/acetic acid (1:1) mixture to exploit differences in solubility between the product and byproducts .
- Column Chromatography: Employ silica gel with a gradient elution (hexane:ethyl acetate, 3:1 to 1:2) to separate isomers arising from the methylidene group’s configuration .
Advanced: How to apply theoretical frameworks to study electronic properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
